
Treprostinil Acyl-β-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Treprostinil Acyl-β-D-Glucuronide is a metabolite of Treprostinil, an analogue of prostacyclin (PGI4) used for the treatment of pulmonary arterial hypertension (PAH). This compound is known for its potent vasodilatory effects and inhibition of platelet aggregation, making it a crucial compound in cardiovascular medicine.
準備方法
Synthetic Routes and Reaction Conditions: Treprostinil Acyl-β-D-Glucuronide is synthesized through the glucuronidation of Treprostinil. This process involves the conjugation of Treprostinil with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of the glucuronic acid moiety to the hydroxyl group of Treprostinil.
Industrial Production Methods: Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The process involves large-scale enzymatic reactions in cleanroom environments, with stringent controls on temperature, pH, and reaction time to optimize yield and minimize impurities.
化学反応の分析
Types of Reactions: Treprostinil Acyl-β-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are facilitated by the presence of water and other nucleophiles, leading to the cleavage of the glucuronide moiety .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions, often under acidic or basic conditions.
Transacylation: Involves nucleophiles such as amines or alcohols, which attack the acyl group, leading to the formation of new ester or amide bonds.
Major Products: The major products of these reactions include Treprostinil and its various acylated derivatives, depending on the specific nucleophile involved in the reaction .
科学的研究の応用
Pharmacokinetics and Metabolism
Treprostinil is rapidly absorbed when administered subcutaneously, achieving steady-state plasma concentrations within approximately 10 hours. The pharmacokinetics are linear over a dose range of 1.25 to 125 ng/kg/min, with an absolute bioavailability of 100% for subcutaneous administration . The compound undergoes extensive metabolism, primarily through glucuronidation to form Treprostinil Acyl-β-D-Glucuronide, which is considered to have a longer half-life and sustained therapeutic effects.
Treatment of Pulmonary Arterial Hypertension
- Efficacy : Clinical trials have demonstrated that treprostinil significantly improves exercise capacity as measured by the six-minute walk distance (6MWD). In a pivotal trial involving 470 patients, those receiving treprostinil showed a median increase in 6MWD of 16 meters compared to placebo (p = 0.006) .
- Safety Profile : The most common adverse effect reported was infusion site pain, leading to discontinuation in some patients. However, overall tolerability was deemed acceptable with careful management .
- Long-term Outcomes : Studies indicate favorable long-term survival rates among patients treated with treprostinil. For instance, survival rates at one year were observed to be around 84%, with promising outcomes for those who tolerated the treatment for extended periods .
Comparative Studies
Comparative studies between treprostinil and other PAH treatments such as epoprostenol have shown similar efficacy in improving hemodynamics and exercise capacity while highlighting the advantages of treprostinil's administration routes that reduce complications associated with central venous catheters .
Data Tables
Study | Population | Intervention | Outcome | Results |
---|---|---|---|---|
Simmoneau et al., 2002 | 470 PAH patients | Subcutaneous Treprostinil vs. Placebo | Exercise Capacity | Median increase in 6MWD: 16 m (p = 0.006) |
Barst et al., 1996 | PAH patients | Continuous IV Treprostinil | Hemodynamics | Significant improvements in mean pulmonary artery pressure (p = 0.03) |
McLaughlin et al., 2003 | PAH patients | Subcutaneous vs. IV Treprostinil | Safety & Efficacy | Similar efficacy with lower complication rates for subcutaneous route |
Case Studies
- Case Study: Severe Pulmonary Hypertension Management
- Case Study: Transition from Epoprostenol
作用機序
Treprostinil Acyl-β-D-Glucuronide exerts its effects primarily through the vasodilation of pulmonary and systemic arterial vascular beds . It acts on prostacyclin receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .
類似化合物との比較
Treprostinil: The parent compound, also a prostacyclin analogue, used for similar therapeutic purposes.
Epoprostenol: Another prostacyclin analogue with a shorter half-life and less stability compared to Treprostinil.
Iloprost: A synthetic analogue of prostacyclin with similar vasodilatory effects but different pharmacokinetic properties.
Uniqueness: Treprostinil Acyl-β-D-Glucuronide is unique due to its enhanced stability and longer duration of action compared to other prostacyclin analogues . Its glucuronidation also allows for easier excretion and reduced toxicity, making it a safer option for long-term use .
特性
CAS番号 |
148916-53-4 |
---|---|
分子式 |
C₂₉H₄₂O₁₁ |
分子量 |
566.64 |
同義語 |
1-[[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-(3-hydroxyoctyl)-1H-benz[f]inden-5-yl]oxy]acetate], [1R-[1α(S*),2β,3aα,9aα]]-β-D-glucopyranuronic Acid; 1H-Benz[f]indene β-D-Glucopyranuronic Acid Derivative; Treprostinil-β-D-Glucuronide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。